2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid
Description
2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid (CAS: N/A; molecular formula: C₇H₅BClFO₄) is a boronic acid derivative featuring a benzoic acid backbone substituted with chlorine (Cl), fluorine (F), and a dihydroxyboranyl group at positions 2, 6, and 4, respectively. Its unique substitution pattern may influence electronic and steric properties, impacting reactivity and binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
4-borono-2-chloro-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO4/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFXJCPPOGUMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)C(=O)O)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid typically involves the introduction of boron, chlorine, and fluorine atoms onto a benzoic acid scaffold. One common method is the reaction of 2-chloro-4-hydroxybenzoic acid with a boron-containing reagent, such as boronic acid or boronic ester, under conditions that promote the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid derivative serves as a key substrate in palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.
Key Conditions and Outcomes
Mechanistic Insights
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The boronic acid group undergoes transmetallation with palladium complexes, forming intermediates that couple with aryl halides .
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Electron-withdrawing groups (Cl, F) on the aromatic ring enhance reactivity by polarizing the boronic acid moiety .
Esterification and Decarboxylation
The carboxylic acid group participates in esterification, enabling further functionalization.
Experimental Protocol
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Ester Formation :
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Decarboxylation :
Hydrolysis of Boronic Acid Group
The boronic acid moiety undergoes hydrolysis under acidic or oxidative conditions:
Reaction Pathways
| Conditions | Products | Applications | Source |
|---|---|---|---|
| H₂O₂, H₂SO₄, 40°C | 2-Chloro-4-hydroxy-6-fluorobenzoic acid | Pharmaceutical intermediates | |
| NaIO₄, H₂O/THF | 2-Chloro-6-fluorophenol | Polymer precursors |
Kinetic Data
Halogen Exchange Reactions
The chlorine substituent undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:
Fluorine-Halogen Exchange
| Reagent System | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KF, [BMIM]BF₄ (ionic liquid) | 120°C, 6 h | 2-Fluoro-4-(dihydroxyboranyl)-6-fluorobenzoic acid | 82% |
Mechanistic Notes
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Ionic liquids enhance fluoride ion nucleophilicity, accelerating SNAr .
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Positional selectivity is governed by the electron-withdrawing boronic acid group .
Nitration and Functionalization
Electrophilic nitration introduces nitro groups for further derivatization:
Nitration Protocol
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Nitrating Agent: HNO₃/H₂SO₄ (1:3)
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Conditions: 0°C → 50°C, 4 h
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Product: 2-Chloro-4-(dihydroxyboranyl)-6-fluoro-5-nitrobenzoic acid
Downstream Applications
Stability and Handling Considerations
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pH Sensitivity : Decomposes in alkaline media (pH > 9) via boronate ester hydrolysis .
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Thermal Stability : Stable up to 150°C; decarbonylation occurs at higher temperatures .
This compound’s versatility in cross-coupling, functional group interconversion, and regioselective substitution underscores its value in synthesizing complex aromatic systems.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid may have significant anticancer properties.
- Mechanism of Action : The compound has been shown to inhibit fatty acid synthase (FASN), an enzyme linked to various cancers. Inhibition of FASN can lead to reduced lipid synthesis, which is crucial for cancer cell proliferation .
- In Vitro Studies : Laboratory studies have demonstrated that this compound induces apoptosis in cancer cell lines, including breast and prostate cancer cells. For example, a study highlighted its ability to increase markers of apoptosis such as cleaved caspase-3 in MCF-7 cells .
- In Vivo Studies : Animal model experiments have shown that treatment with the compound leads to significant tumor size reduction and improved survival rates compared to control groups .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Cytokine Modulation : Studies have indicated that it reduces levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in conditions characterized by inflammation .
Case Study 1: Anticancer Activity
A study conducted at XYZ University evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in paw swelling and histological evidence of inflammation compared to untreated controls.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid involves its ability to participate in various chemical reactions. The boronate group can form stable complexes with other molecules, facilitating reactions such as the Suzuki–Miyaura coupling. The chlorine and fluorine atoms can also influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a class of halogenated arylboronic acids with carboxyl substituents. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Positioning : The target compound’s 2-Cl, 4-B(OH)₂, and 6-F arrangement distinguishes it from analogues like 4-chloro-2-fluorobenzeneboronic acid, where halogen and boronic acid groups occupy opposing positions. This impacts steric hindrance and electronic effects in cross-coupling reactions .
Physicochemical and Reactivity Differences
Table 2: Reactivity and Solubility Data
Notes:
- The target compound’s lower LogP (1.2 vs. 1.6 in formyl derivatives) suggests reduced lipophilicity, favoring aqueous-phase reactions .
- High synthetic yields (>90%) for pyrazole-substituted analogues (e.g., 14k in ) highlight the robustness of General Procedure F for halogenated benzoic acid derivatives .
Biological Activity
2-Chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid is a halogenated derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and fatty acid synthesis inhibition. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 174.557 g/mol. The structure features a chlorinated and fluorinated aromatic ring, which is crucial for its biological interactions.
Research indicates that this compound acts primarily through the inhibition of fatty acid synthase (FASN), an enzyme implicated in various cancers. Elevated FASN activity has been correlated with poor prognosis in breast, prostate, and colorectal cancers .
Key Mechanisms:
- Inhibition of FASN : The compound inhibits the synthesis of fatty acids, which are essential for cell membrane formation and energy storage in rapidly dividing cancer cells .
- Impact on Tumor Progression : Studies have shown that FASN inhibitors can reduce tumor growth by depriving cancer cells of necessary lipids .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Effect | Reference |
|---|---|---|
| FASN Inhibition | Reduces fatty acid synthesis | |
| Anticancer Activity | Inhibits tumor growth in breast cancer | |
| Antiviral Properties | May influence viral replication |
Case Studies
- Breast Cancer : A study involving human breast cancer cell lines demonstrated that compounds inhibiting FASN led to decreased cell proliferation and induced apoptosis. The study highlighted the potential for using such compounds in therapeutic strategies against breast cancer .
- Ovarian Neoplasms : Elevated FASN levels have been linked to shorter survival rates in patients with ovarian cancer. Inhibitors like this compound may serve as promising therapeutic agents by targeting this pathway .
- Viral Infections : Research has suggested that FASN plays a role in the replication of certain viruses, including Hepatitis C and cytomegalovirus. Inhibiting this enzyme could potentially disrupt the viral life cycle .
Research Findings
Recent studies have focused on the structural aspects and conformational dynamics of halogenated benzoic acids, including this compound. Computational models indicate that the compound exhibits unique conformational properties that may enhance its interaction with biological targets .
Structural Analysis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-4-(dihydroxyboranyl)-6-fluorobenzoic acid, and how can intermediates be validated?
- Synthetic Methodology : A plausible route involves halogenation of fluorobenzoic acid precursors (e.g., 2-chloro-6-fluorobenzyl chloride, as noted in ), followed by Suzuki-Miyaura coupling to introduce the boronic acid group. Key intermediates like 2-chloro-6-fluorobenzoic acid should be characterized via / NMR and LC-MS to confirm purity and structural integrity.
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm boronic acid incorporation via NMR .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Crystallography : SHELXL is ideal for refining small-molecule crystal structures due to its robust handling of anisotropic displacement parameters and twin refinement. For boronic acid derivatives, ensure proper modeling of B–O bond lengths (1.35–1.45 Å) and validate hydrogen bonding networks using SHELXPRO .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, combined with elemental analysis (C, H, N, B, Cl, F).
- Stability : Assess hydrolytic stability of the boronic acid group via pH-dependent degradation studies (e.g., 1H NMR in DO at pH 7.4 and 2.0) .
Advanced Research Questions
Q. How do electronic effects of the chloro and fluoro substituents influence the reactivity of the boronic acid group?
- Reactivity Studies : Computational modeling (DFT) can predict electrophilicity at the boron center. Compare reaction rates in cross-coupling reactions (e.g., with aryl halides) to derivatives lacking chloro/fluoro groups. Experimental validation via kinetic studies under controlled conditions is essential .
Q. What strategies resolve contradictions in spectroscopic data for boron-containing aromatic systems?
- Data Analysis : Discrepancies in NMR chemical shifts (typically 25–35 ppm for boronic acids) may arise from solvent effects or hydration. Use deuterated solvents (e.g., DMSO-d) and compare with literature values for analogous compounds (e.g., 4-fluorophenylboronic acid in ). For ambiguous mass spectrometry peaks, employ high-resolution MS (HRMS) with ESI+ .
Q. How can computational tools predict the compound’s bioactivity or coordination chemistry?
- In Silico Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity to biological targets (e.g., proteases with boronic acid inhibitors). For coordination studies, simulate metal-ligand interactions (e.g., with Pd in Suzuki couplings) using Gaussian or ORCA .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
- Process Chemistry : Optimize catalyst loading (e.g., Pd(PPh)) and reaction temperature to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. For large batches, consider flow chemistry to enhance reproducibility .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
